2-Chloro-3-(4-nitrophenyl)propionaldehyde
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Overview
Description
2-Chloro-3-(4-nitrophenyl)propionaldehyde is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound is characterized by the presence of a chloro group, a nitrophenyl group, and an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-nitrophenyl)propionaldehyde typically involves the reaction of 4-nitrobenzaldehyde with chloroacetaldehyde under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-nitrophenyl)propionaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 2-Chloro-3-(4-nitrophenyl)propionic acid
Reduction: 2-Chloro-3-(4-aminophenyl)propionaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-3-(4-nitrophenyl)propionaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-nitrophenyl)propionaldehyde depends on the specific reaction or application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenyl 3-nitrobenzoate
- 4-Chloro-N-(4-chloro-2-nitrophenyl)-3-nitrobenzamide
- 1-(2-Chloro-4-nitrophenyl)-3-(3-nitrophenyl)urea
- 1-(2-Chloro-4-nitrophenyl)-3-(4-nitrophenyl)urea
Uniqueness
2-Chloro-3-(4-nitrophenyl)propionaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a chloro and a nitro group on the aromatic ring provides distinct reactivity compared to similar compounds .
Properties
CAS No. |
98590-89-7 |
---|---|
Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-chloro-3-(4-nitrophenyl)propanal |
InChI |
InChI=1S/C9H8ClNO3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,6,8H,5H2 |
InChI Key |
HLWJRKYWLUZVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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